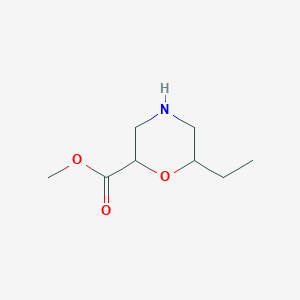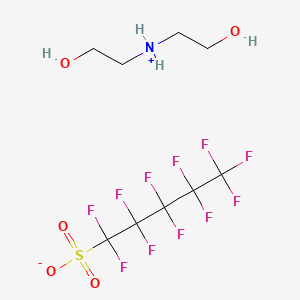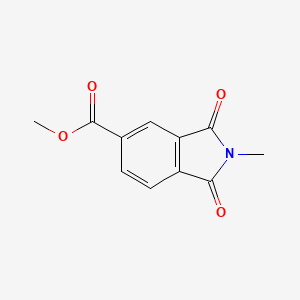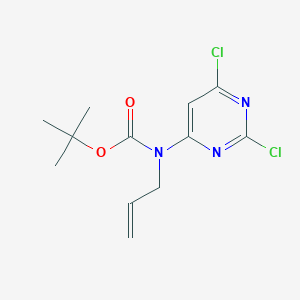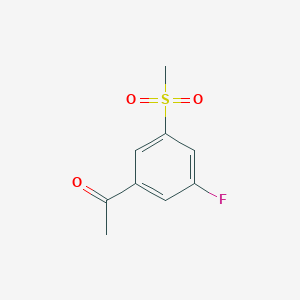
1-(3-fluoro-5-methylsulfonylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluoro-5-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9FO3S It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methylsulfonyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-5-methylsulfonylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-5-methylsulfonylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-fluoro-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom and methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom or methylsulfonyl group.
Major Products
Oxidation: Formation of 3-fluoro-5-methylsulfonylbenzoic acid.
Reduction: Formation of 1-(3-fluoro-5-methylsulfonylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-fluoro-5-methylsulfonylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-fluoro-5-methylsulfonylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved often include interactions with active sites of enzymes or binding pockets of receptors, leading to modulation of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-fluorophenyl)ethanone: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain biological contexts.
1-(3-fluoro-5-methoxyphenyl)ethanone: The methoxy group can alter the compound’s electronic properties and reactivity compared to the methylsulfonyl group.
1-(3-fluoro-5-methylphenyl)ethanone: Similar structure but without the sulfonyl group, affecting its solubility and reactivity.
Uniqueness
1-(3-fluoro-5-methylsulfonylphenyl)ethanone is unique due to the presence of both the fluorine atom and the methylsulfonyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H9FO3S |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3 |
Clé InChI |
DPBNACODVOSRCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
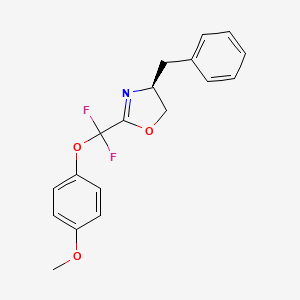
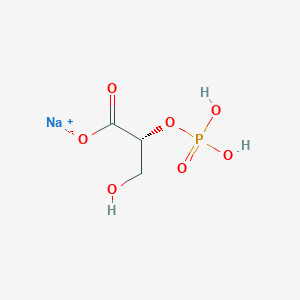
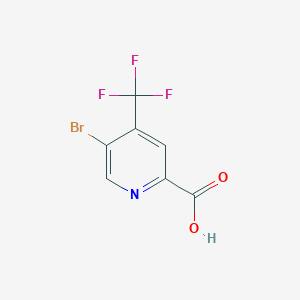
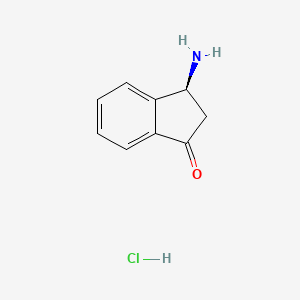
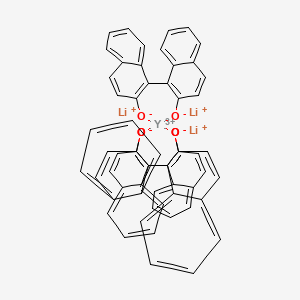
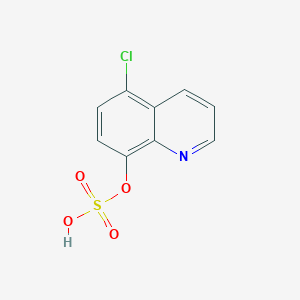
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
